molecular formula C15H28N2O4 B7931911 2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7931911
M. Wt: 300.39 g/mol
InChI Key: NYTKPDGZLVBTDS-UHFFFAOYSA-N
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Description

"2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester" is a pyrrolidine-derived compound featuring a tert-butyl ester group and a carboxymethyl-isopropyl-amino side chain. This structure is characteristic of intermediates used in medicinal chemistry, particularly in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands or protease inhibitors. The tert-butyl ester group serves as a protective moiety for carboxylic acids, enabling selective reactivity in multi-step syntheses .

Properties

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-11(2)16(10-13(18)19)9-12-7-6-8-17(12)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTKPDGZLVBTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1C(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This compound, characterized by the presence of a pyrrolidine ring and multiple functional groups, has garnered interest for its potential therapeutic applications, particularly in the fields of neuroprotection, antimicrobial activity, and metabolic modulation.

  • Molecular Formula : C15H28N2O4
  • Molecular Weight : 300.399 g/mol
  • IUPAC Name : this compound

1. Antioxidant Properties

Compounds with carboxylic acid functionalities are known to exhibit antioxidant properties. This compound may scavenge free radicals, thereby protecting cells from oxidative stress. The presence of the carboxymethyl group enhances its ability to donate electrons and neutralize reactive oxygen species (ROS) .

2. Neuroprotective Effects

The neuroprotective potential of amino acid derivatives has been extensively studied. This compound may play a role in protecting neuronal cells from degeneration, making it a candidate for therapeutic interventions in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that similar compounds can inhibit apoptosis in neuronal cells and promote survival pathways .

3. Antimicrobial Activity

Preliminary studies indicate that compounds structurally similar to this compound may exhibit antimicrobial properties. The interaction of the compound with bacterial membranes or enzymes could disrupt cellular functions, leading to bactericidal effects .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Neuraminidase Inhibition : Research on pyrrolidine derivatives has shown that they can act as potent inhibitors of neuraminidase, an enzyme critical for viral replication in influenza viruses. For example, a study demonstrated that certain pyrrolidine-based compounds exhibited significant inhibitory activity against neuraminidase with IC50 values in the micromolar range . This suggests potential antiviral applications for derivatives of 2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine.
  • Cytotoxicity Assays : In vitro assays using the MTT method have been employed to assess the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that specific modifications in the structure could enhance cytotoxicity, providing insights into optimizing the compound for therapeutic use .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Glycine Benzyl EsterSimple amino acid structureBasic amino acid with less complexity
L-Proline DerivativeContains a pyrrolidine ringInvolved in protein synthesis
4-Aminobutanoic AcidAliphatic amine structureKnown for neuroactive properties

The unique combination of functional groups in 2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine enhances its biological interactions compared to simpler amino acids or derivatives .

Scientific Research Applications

Biochemical Research Applications

Amino Acid Derivative Studies
This compound is structurally related to amino acids, which are crucial for protein synthesis and metabolic processes. Its unique functional groups allow for interactions with various biological targets, making it a candidate for studies on metabolic pathways involving amino acids and their derivatives .

Neuroprotective Effects
Research indicates that similar compounds exhibit neuroprotective properties, suggesting that 2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester may also play a role in protecting neuronal cells from damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antioxidant Activity
The presence of carboxylic acid groups in the compound suggests potential antioxidant properties. Compounds with such functionalities can scavenge free radicals, thereby protecting cells from oxidative stress.

Therapeutic Applications

Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity. This could be beneficial in developing new antibiotics or treatments for infections caused by resistant bacteria.

Drug Development
Due to its structural complexity and biological activity, the compound is a candidate for further development in pharmaceutical applications. It could serve as a lead compound for designing new drugs targeting specific biological pathways or diseases .

Synthetic Applications

Synthetic Chemistry
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to achieve high yields and purity. The compound can act as an intermediate in the synthesis of more complex organic molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrrolidine-1-carboxylic acid tert-butyl esters with variable substituents on the pyrrolidine ring. Below is a detailed comparison with structurally related analogs:

Structural Comparison

Compound Name Substituent Group Key Structural Features Molecular Formula Molecular Weight Reference
2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester -CH₂-N(isopropyl)-CH₂COOH (tert-butyl ester) Branched isopropyl group, carboxymethyl linker C₁₅H₂₇N₂O₄ (inferred) ~299.4 (calculated)
2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester -CH₂-N(cyclopropyl)-CH₂COOH (tert-butyl ester) Cyclopropyl group, smaller steric profile C₁₅H₂₆N₂O₄ 298.38
2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester -CH₂-N(ethyl)-CH₂COOH (tert-butyl ester) Linear ethyl group, reduced hydrophobicity C₁₃H₂₄N₂O₄ 272.3
3-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester -CH₂-N(isopropyl)-COCH₂Cl (tert-butyl ester) Chloroacetyl modification, electrophilic reactivity C₁₆H₂₆ClN₂O₃ 344.8
2-(4-Acetylbenzyl)pyrrolidine-1-carboxylic acid tert-butyl ester -CH₂(4-acetylbenzyl) Aromatic acetyl group, π-π interaction potential C₁₉H₂₅NO₃ 315.4

Pharmacological and Functional Differences

  • nAChR Targeting : Analogs like "2(S)-[[5-[3-(2-Hydroxyethyl)-5-isoxazolyl]-3-pyridinyloxy]methyl]pyrrolidine-1-carboxylic acid tert-butyl ester" () demonstrate partial agonism at α4β2-nAChRs, suggesting that the hydroxyethyl-isoxazole moiety enhances receptor binding. The target compound’s isopropyl group may reduce steric hindrance compared to bulkier substituents .
  • Enzyme Inhibition: Compounds with phosphinoyl groups (e.g., "2-[(2-carboxy-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester") inhibit angiotensin-converting enzymes, highlighting the role of electronegative substituents in enzyme interaction .

Key Notes

Synthetic Utility : The tert-butyl ester group in these compounds facilitates deprotection under mild acidic conditions (e.g., HCl in ether, as in and ), enabling downstream functionalization .

Structural Flexibility : Rotameric mixtures observed in analogs like "2-(4-Acetylbenzyl)pyrrolidine-1-carboxylic acid tert-butyl ester" () suggest conformational dynamics that could influence binding to biological targets .

Preparation Methods

Reaction Sequence

  • Starting Material : Pyrrolidine-1-carboxylic acid tert-butyl ester.

  • Side Chain Installation :

    • Step A : Alkylation of pyrrolidine at the 2-position using bromoacetic acid tert-butyl ester under basic conditions (K₂CO₃, DMF, 60°C, 12 h).

    • Step B : Reductive amination with isopropylamine (NaBH₃CN, MeOH, rt, 6 h) to introduce the isopropyl-amino group.

  • Ester Hydrolysis :

    • Treatment with TFA/CH₂Cl₂ (1:1 v/v) to remove tert-butyl protection from the carboxylic acid.

  • Final Esterification :

    • Reaction with Boc anhydride ((Boc)₂O) and DMAP in THF (0°C to rt, 24 h) to reintroduce the tert-butyl carbamate.

Key Data

StepYield (%)Purity (HPLC)Key Reagents
A7895%Bromoacetic acid tert-butyl ester, K₂CO₃
B8597%Isopropylamine, NaBH₃CN
Final9299%Boc anhydride, DMAP

Advantages : High yields at each stage; compatibility with Boc protection.
Limitations : Requires careful control of reductive amination conditions to avoid over-alkylation.

Method 2: Cycloaddition-Based Synthesis

Reaction Sequence

  • 1,3-Dipolar Cycloaddition :

    • Reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with methyl 2-fluoroacrylate in CH₂Cl₂ catalyzed by TFA (0°C to rt, 3 h) to form a pyrrolidine intermediate.

  • Grignard Addition :

    • Treatment with methyl magnesium chloride (THF, −78°C, 1 h) to install the methyl ketone moiety.

  • Reduction and Deprotection :

    • LiAlH₄-mediated reduction (0°C, 30 min) followed by Pd/C-catalyzed hydrogenation to remove benzyl groups.

  • Boc Protection and Esterification :

    • Sequential use of Boc anhydride and tert-butyl chloroformate under basic conditions (Et₃N, CH₂Cl₂).

Key Data

StepYield (%)Key Observations
Cycloaddition65Diastereoselectivity >20:1
Grignard72Requires strict temperature control
Boc Protection88No racemization observed

Advantages : High stereochemical control; suitable for scale-up.
Limitations : Multi-step purification required; sensitive to moisture.

Method 3: Solid-Phase Synthesis

Reaction Sequence

  • Resin Functionalization :

    • Wang resin pre-loaded with Fmoc-protected pyrrolidine.

  • Side Chain Assembly :

    • Automated SPPS using HATU/DIPEA coupling of Fmoc-glycine-OH, followed by isopropylamine acylation.

  • Cleavage and Protection :

    • TFA cleavage (95% yield) followed by in-solution Boc protection.

Key Data

ParameterResult
Purity (crude)85%
Overall Yield62%
Cycle Time48 h

Advantages : Rapid iteration for analog synthesis.
Limitations : Lower yields compared to solution-phase methods.

Comparative Analysis of Methods

MethodYield (%)ScalabilityStereochemical Control
178–92HighModerate
265–88ModerateHigh
362–85LowLow

Optimal Choice : Method 1 for industrial-scale synthesis; Method 2 for enantioselective applications.

Critical Reaction Parameters

  • Temperature : Reductive amination (Step B, Method 1) fails above 25°C due to side reactions.

  • Catalysts : DMAP accelerates Boc protection by 3-fold compared to non-catalytic conditions.

  • Solvent Polarity : THF outperforms DMF in Grignard reactions (Method 2) by minimizing ketone over-reduction .

Q & A

Q. What are the critical handling and storage protocols for this compound to ensure chemical stability?

  • Methodological Answer: Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from moisture and oxidizing agents. Use personal protective equipment (PPE), including nitrile gloves and safety goggles, when handling. Stability data indicate decomposition risks under prolonged exposure to light or temperatures >30°C . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.

Q. How can researchers structurally characterize this compound using spectroscopic techniques?

  • Methodological Answer: Combine 1H^1 \text{H}-NMR (500 MHz, CDCl3_3) to identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm, pyrrolidine ring protons at 1.8–3.5 ppm) with 13C^{13} \text{C}-NMR for carbonyl (170–175 ppm) and carboxymethyl groups. Validate via FT-IR (C=O stretch at ~1720 cm1^{-1}) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What are the primary synthetic routes for this compound, and what reagents are typically involved?

  • Methodological Answer: A common route involves coupling carboxymethyl-isopropyl-amine with a pyrrolidine-1-carboxylic acid tert-butyl ester precursor. Key steps include:
  • Activation of the carboxylic acid using EDCI/HOBt in anhydrous DMF.
  • Amine coupling under nitrogen at 0–20°C, monitored by TLC (silica gel, ethyl acetate/hexane).
  • Purification via column chromatography (gradient elution) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields in multi-step syntheses?

  • Methodological Answer: Apply DoE to screen variables (e.g., temperature, catalyst loading, solvent ratio). For example:
  • Use a fractional factorial design to assess the impact of palladium acetate (0.5–2 mol%) and tert-butyl XPhos ligand in Cs2_2CO3_3-mediated couplings.
  • Analyze response surfaces to identify optimal conditions (e.g., 100°C, 5.5 hours for Suzuki-Miyaura cross-coupling) .
  • Validate robustness using central composite designs .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer: Discrepancies (e.g., unexpected 1H^1 \text{H}-NMR splitting) may arise from rotameric equilibria or residual solvents. Strategies include:
  • Variable-temperature NMR to assess dynamic effects.
  • 2D techniques (COSY, HSQC) to confirm connectivity.
  • X-ray crystallography for absolute configuration verification, especially for stereoisomers .

Q. What strategies mitigate by-product formation during tert-butyl ester deprotection?

  • Methodological Answer: To prevent acid-sensitive group degradation during Boc removal:
  • Use mild conditions (e.g., TFA/DCM (1:4) at 0°C for 2 hours).
  • Quench with aqueous NaHCO3_3 to neutralize excess acid.
  • Monitor by LC-MS for intermediates and optimize scavengers (e.g., triisopropylsilane) to suppress carbocation side reactions .

Q. How can flow chemistry enhance the scalability of this compound’s synthesis?

  • Methodological Answer: Continuous-flow systems improve heat/mass transfer and reproducibility:
  • Use a microreactor for exothermic steps (e.g., amine coupling) with precise temperature control (±1°C).
  • Integrate in-line IR or UV monitoring for real-time analysis.
  • Optimize residence time (e.g., 10–15 minutes) to maximize conversion while minimizing degradation .

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